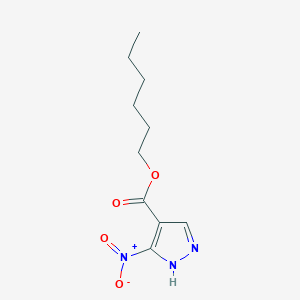
N-(1-isopropyl-4-piperidinyl)-5-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-4-piperidinyl)-5-methyl-2-furamide, commonly known as S4261, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It belongs to the class of compounds known as furanocarboxamides, which have been shown to modulate the activity of certain ion channels and receptors in the brain.
Mechanism of Action
The mechanism of action of S4261 involves its modulation of ion channels and receptors in the brain. Specifically, it has been shown to enhance the activity of the NMDA receptor and the AMPA receptor, which are both involved in synaptic plasticity. By enhancing synaptic plasticity, S4261 may improve learning and memory.
Biochemical and Physiological Effects
S4261 has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to enhance the activity of the NMDA receptor and the AMPA receptor, as well as increase the release of certain neurotransmitters, including glutamate and acetylcholine. Additionally, it has been shown to increase the expression of certain genes that are involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of S4261 is its ability to enhance synaptic plasticity, which makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, it has been shown to have a good safety profile and is well-tolerated in animal models. However, one of the limitations of S4261 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on S4261. One area of interest is the development of more potent and selective analogs of S4261 that may have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for S4261 in order to maximize its therapeutic potential. Finally, more research is needed to determine the long-term effects of S4261 on synaptic plasticity and cognitive function.
Synthesis Methods
S4261 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions and reductive amination. One of the most commonly used methods involves the coupling of 5-methyl-2-furancarboxylic acid with 1-isopropyl-4-piperidinamine in the presence of a palladium catalyst. The resulting product is then subjected to reductive amination using sodium triacetoxyborohydride to yield S4261.
Scientific Research Applications
S4261 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the AMPA receptor. These receptors play a key role in synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. S4261 has been shown to enhance synaptic plasticity in the hippocampus, a brain region that is critical for learning and memory.
properties
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16-8-6-12(7-9-16)15-14(17)13-5-4-11(3)18-13/h4-5,10,12H,6-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDVHFZKZRVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)

